Cerulomycin
Description
Cerulomycin, also known as Caerulomycin A, is a pyridine alkaloid that is 2,2’-bipyridine substituted by a methoxy group at position 4 and a (E)-(hydroxyimino)methyl group at position 6 . It is isolated from the marine-derived actinomycete Actinoalloteichus cyanogriseus and exhibits antineoplastic activity .
Synthesis Analysis
Cerulomycin is biosynthesized via a hybrid NRPS-PKS pathway . The biosynthesis involves unusual NRPS activity to engage a trans-acting flavoprotein in C-C bond formation and heterocyclization during 2,2’-bipyridine formation .
Molecular Structure Analysis
The molecular formula of Cerulomycin is C12H11N3O2 . It is a 2,2’-bipyridine molecule substituted by a methoxy group at position 4 and a (E)-(hydroxyimino)methyl group at position 6 .
Chemical Reactions Analysis
The assembly line for Cerulomycin biosynthesis provides dethiolated and thiolated 2,2’-bipyridine intermediates through differential treatment of the sulfhydryl group arising from L-cysteine incorporation . Subsequent L-leucine extension, which does not contribute any atoms to either caerulomycins or collismycins, plays a key role in sulfur fate determination by selectively advancing one of the two 2,2’-bipyridine intermediates down a path to the final products with or without sulfur decoration .
Scientific Research Applications
Inhibitor of Fatty Acid Synthesis : Cerulenin was initially discovered as an antifungal antibiotic and later found to specifically inhibit the biosynthesis of fatty acids and sterols in yeasts. This specificity has been leveraged in various fields of biochemistry, making cerulenin a valuable biochemical tool (Ōmura, 1976).
Studying Macromolecular Synthesis and Cell Division : Research on Streptococcus faecalis showed that cerulenin impacts lipid and lipoteichoic acid synthesis, along with cell number increase, before affecting overall mass increase or DNA, RNA, protein, or peptidoglycan synthesis. This indicates its utility in understanding cellular processes related to synthesis and division (Carson & Daneo-Moore, 1978).
Emerging Applications in Bacteriocins : Bacteriocins, including cerulenin, have been traditionally used as food preservatives and are now being explored for their potential as next-generation antibiotics, novel carrier molecules, and even cancer treatments. This reflects the broadening scope of applications for these antimicrobial peptides (Chikindas et al., 2018).
Anti-Virulence Drug Development : Cerulenin, among other compounds, has been considered in the field of anti-virulence therapy, especially against resistant pathogens. This research area is significant in addressing the increasing issue of antibiotic resistance (Maura, Ballok, & Rahme, 2016).
properties
IUPAC Name |
(NE)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTRJRHLGOKMCF-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213997 | |
Record name | (E)-4-Methoxy[2,2′-bipyridine]-6-carboxaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cerulomycin | |
CAS RN |
21802-37-9 | |
Record name | (E)-4-Methoxy[2,2′-bipyridine]-6-carboxaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21802-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerulomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021802379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-Methoxy[2,2′-bipyridine]-6-carboxaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAERULOMYCIN A FROM STREPTOMYCES CAERULES | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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